molecular formula C10H10FNO2 B15136467 (3aR,9aR)-Fluparoxan

(3aR,9aR)-Fluparoxan

Cat. No.: B15136467
M. Wt: 195.19 g/mol
InChI Key: XSOUHEXVEOQRKJ-RKDXNWHRSA-N
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Description

(3aR,9aR)-Fluparoxan is a chemical compound known for its unique stereochemistry and potential applications in various scientific fields. It is characterized by its specific molecular structure, which includes multiple chiral centers, making it an interesting subject for research in stereochemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aR,9aR)-Fluparoxan typically involves multiple steps, including the formation of key intermediates and the use of specific reagents to achieve the desired stereochemistry. One common synthetic route involves the use of chiral catalysts to induce the formation of the (3aR,9aR) configuration. Reaction conditions often include controlled temperatures and pH levels to ensure the stability of the intermediates and the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

(3aR,9aR)-Fluparoxan can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halides, amines

    Electrophiles: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols or amines.

Scientific Research Applications

(3aR,9aR)-Fluparoxan has a wide range of applications in scientific research, including:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3aR,9aR)-Fluparoxan involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can lead to the modulation of biochemical pathways, resulting in various physiological effects. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Compounds similar to (3aR,9aR)-Fluparoxan include:

  • (3aR,9aR)-3,5,9a-Trimethyl-2,3,3a,9a-tetrahydro-4H-furo[2,3-b]chromen-7-ol
  • (3aR,9aR)-6-(Bromomethyl)-2,2-dimethylhexahydro-4H-[1,3]dioxolo[4,5-c]oxocine
  • (3aR,9aR)-2,2,3,3-tetrafluoro-2H,3H,3aH,4H,5H,8H,9H,9aH-cycloocta[b]thiophene

Uniqueness

What sets this compound apart from similar compounds is its specific stereochemistry and the resulting unique interactions with molecular targets. This makes it a valuable compound for research in stereochemistry, pharmacology, and other scientific fields.

Properties

Molecular Formula

C10H10FNO2

Molecular Weight

195.19 g/mol

IUPAC Name

(3aR,9aR)-5-fluoro-2,3,3a,9a-tetrahydro-1H-[1,4]benzodioxino[2,3-c]pyrrole

InChI

InChI=1S/C10H10FNO2/c11-6-2-1-3-7-10(6)14-9-5-12-4-8(9)13-7/h1-3,8-9,12H,4-5H2/t8-,9-/m1/s1

InChI Key

XSOUHEXVEOQRKJ-RKDXNWHRSA-N

Isomeric SMILES

C1[C@@H]2[C@@H](CN1)OC3=C(O2)C=CC=C3F

Canonical SMILES

C1C2C(CN1)OC3=C(O2)C=CC=C3F

Origin of Product

United States

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